Cas no 1258650-97-3 (Ethyl 4,4-difluoropyrrolidine-3-carboxylate)
Ethyl 4,4-difluoropyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4,4-difluoropyrrolidine-3-carboxylate
- Ethyl 4,4-difluoropyrrolidine-3-carboxylate
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- MDL: MFCD17480538
- Inchi: 1S/C7H11F2NO2/c1-2-12-6(11)5-3-10-4-7(5,8)9/h5,10H,2-4H2,1H3
- InChI Key: HHLNOTLVLWIQHE-UHFFFAOYSA-N
- SMILES: FC1(CNCC1C(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 184
- Topological Polar Surface Area: 38.3
Ethyl 4,4-difluoropyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-89780-0.05g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 0.05g |
$1306.0 | 2023-09-01 | ||
| Enamine | EN300-89780-0.1g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 0.1g |
$1368.0 | 2023-09-01 | ||
| Enamine | EN300-89780-0.25g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 0.25g |
$1431.0 | 2023-09-01 | ||
| Enamine | EN300-89780-0.5g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 0.5g |
$1493.0 | 2023-09-01 | ||
| Enamine | EN300-89780-1.0g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 1.0g |
$1371.0 | 2023-02-11 | ||
| Enamine | EN300-89780-2.5g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 2.5g |
$3255.0 | 2023-09-01 | ||
| Enamine | EN300-89780-5.0g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 5.0g |
$3977.0 | 2023-02-11 | ||
| Enamine | EN300-89780-10.0g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 10.0g |
$5897.0 | 2023-02-11 | ||
| Enamine | EN300-89780-1g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 1g |
$1555.0 | 2023-09-01 | ||
| Enamine | EN300-89780-5g |
ethyl 4,4-difluoropyrrolidine-3-carboxylate |
1258650-97-3 | 5g |
$6421.0 | 2023-09-01 |
Ethyl 4,4-difluoropyrrolidine-3-carboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Ethyl 4,4-difluoropyrrolidine-3-carboxylate
Recent Advances in the Application of Ethyl 4,4-Difluoropyrrolidine-3-Carboxylate (CAS: 1258650-97-3) in Chemical Biology and Pharmaceutical Research
Ethyl 4,4-difluoropyrrolidine-3-carboxylate (CAS: 1258650-97-3) is a fluorinated pyrrolidine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. The incorporation of fluorine atoms into the pyrrolidine ring enhances the metabolic stability and bioavailability of resulting drug candidates, making this scaffold particularly valuable for pharmaceutical development.
Recent studies have demonstrated the utility of Ethyl 4,4-difluoropyrrolidine-3-carboxylate in the synthesis of novel γ-aminobutyric acid (GABA) receptor modulators. A 2023 publication in the Journal of Medicinal Chemistry reported its use as a building block for the development of next-generation anxiolytics with improved selectivity for α2/α3 subunit-containing GABAA receptors. The difluorinated pyrrolidine core was found to significantly reduce off-target effects compared to traditional benzodiazepine scaffolds while maintaining potent anxiolytic activity.
In the field of antiviral research, Ethyl 4,4-difluoropyrrolidine-3-carboxylate has emerged as a crucial intermediate for the synthesis of protease inhibitors targeting SARS-CoV-2 and other RNA viruses. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) described its incorporation into novel peptidomimetic compounds that demonstrated nanomolar inhibition of the viral main protease (Mpro). The fluorinated pyrrolidine moiety was shown to enhance membrane permeability and oral bioavailability of these inhibitors.
The compound's unique structural features have also been exploited in the development of positron emission tomography (PET) tracers for neuroimaging. Researchers at Massachusetts General Hospital recently reported (Journal of Nuclear Medicine, 2024) the successful incorporation of [18F]-labeled derivatives of Ethyl 4,4-difluoropyrrolidine-3-carboxylate into novel radiotracers for imaging σ1 receptors in neurodegenerative diseases. The difluoropyrrolidine scaffold provided optimal pharmacokinetic properties for CNS penetration and target engagement.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to Ethyl 4,4-difluoropyrrolidine-3-carboxylate and its derivatives. A 2023 publication in Organic Process Research & Development described a scalable, continuous-flow synthesis method that improved yield (82%) and reduced production costs by 40% compared to traditional batch processes. This technological advancement has significant implications for the commercial availability of this important building block.
Ongoing research continues to explore new applications of Ethyl 4,4-difluoropyrrolidine-3-carboxylate in drug discovery. Current investigations include its use in the development of: 1) novel antidepressants targeting the serotonin transporter, 2) next-generation antibiotics with activity against multidrug-resistant Gram-negative bacteria, and 3) small-molecule modulators of protein-protein interactions in cancer therapy. The compound's versatility and favorable physicochemical properties suggest it will remain an important tool in medicinal chemistry for the foreseeable future.
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